molecular formula C11H16BrNO2 B262066 N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine

N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine

Cat. No. B262066
M. Wt: 274.15 g/mol
InChI Key: DQLXWDXRUZPASL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine, also known as BRO-3-MEO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound belongs to the class of benzylamines and is commonly used in the synthesis of other chemical compounds. In

Mechanism of Action

The mechanism of action of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine is not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or proteins involved in cellular processes. This inhibition may lead to the disruption of cell growth and division, making it a potential target for cancer research.
Biochemical and Physiological Effects:
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it has cytotoxic effects on certain cancer cell lines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine has been shown to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine in lab experiments is its high purity and yield. This makes it an ideal starting material for the synthesis of other compounds. Additionally, its potential applications in cancer research make it a valuable tool for studying the mechanisms of cancer cell growth and division. However, one of the limitations of using N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine is its potential toxicity. It is important to handle this compound with care and use appropriate safety precautions.

Future Directions

There are several future directions for research involving N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine. One potential area of research is in the development of new cancer drugs. N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine has shown promising results in vitro, making it a potential candidate for further study. Additionally, research could be conducted to better understand the mechanism of action of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine. This could lead to the development of more targeted and effective cancer therapies. Finally, research could be conducted to explore the potential applications of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine in other fields, such as antifungal and antibacterial agents.
Conclusion:
In conclusion, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine is a valuable compound in the field of scientific research. Its potential applications in the synthesis of other compounds and cancer research make it a valuable tool for studying cellular processes. While its mechanism of action is not well understood, its biochemical and physiological effects have been well documented. Future research in this area could lead to the development of new cancer therapies and other bioactive compounds.

Synthesis Methods

The synthesis of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine involves several steps. The starting material is 5-bromo-2-ethoxy-3-methoxybenzaldehyde, which is reacted with methylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to form N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine. This synthesis method has been optimized in recent years, resulting in high yields and purity of the final product.

Scientific Research Applications

N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine has been used in several scientific research studies due to its potential applications in various fields. One of the primary uses of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine is in the synthesis of other chemical compounds. It has been used as a precursor in the synthesis of several benzylamines and other bioactive compounds. N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine has also been used in the development of new drugs, particularly in the field of cancer research.

properties

Product Name

N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-methylamine

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

1-(5-bromo-2-ethoxy-3-methoxyphenyl)-N-methylmethanamine

InChI

InChI=1S/C11H16BrNO2/c1-4-15-11-8(7-13-2)5-9(12)6-10(11)14-3/h5-6,13H,4,7H2,1-3H3

InChI Key

DQLXWDXRUZPASL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1CNC)Br)OC

Canonical SMILES

CCOC1=C(C=C(C=C1OC)Br)CNC

Origin of Product

United States

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